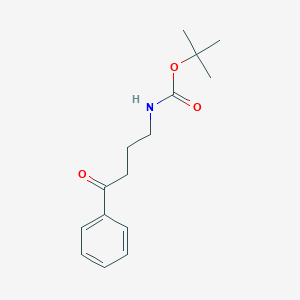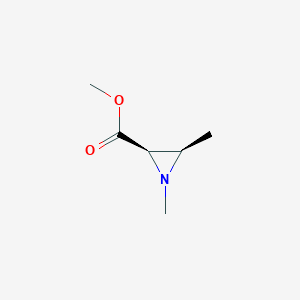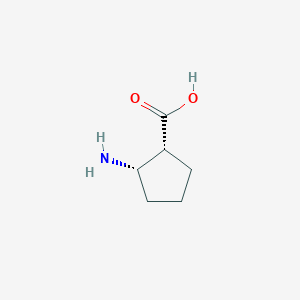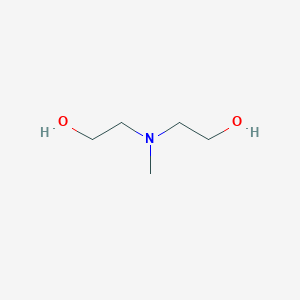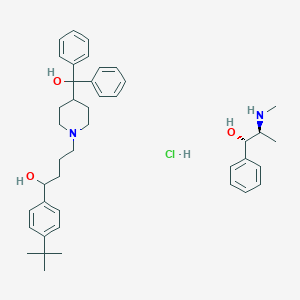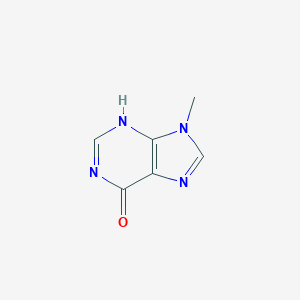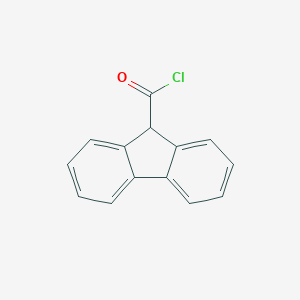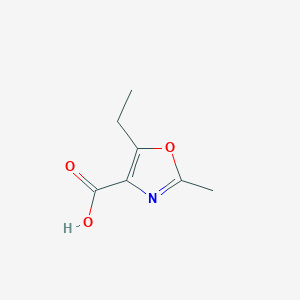
5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid (EMCA) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMCA is a carboxylic acid derivative with a molecular formula of C7H9NO3 and a molecular weight of 155.15 g/mol.
Mechanism Of Action
The mechanism of action of 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid is not fully understood. However, studies have suggested that 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid may exert its biological activities through the inhibition of certain enzymes and pathways. For example, 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical And Physiological Effects
5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid can inhibit the production of inflammatory mediators such as prostaglandins and cytokines. 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid has also been shown to induce apoptosis in cancer cells and inhibit cell proliferation. In vivo studies have shown that 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid can reduce inflammation and tumor growth in animal models.
Advantages And Limitations For Lab Experiments
5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it can be used as a starting material for the synthesis of various heterocyclic compounds. However, 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid has some limitations as well. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid can be sensitive to air and moisture, which can affect its stability and purity.
Future Directions
There are several future directions for the study of 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid. One direction is to explore its potential as a therapeutic agent for various diseases such as cancer and inflammation. Another direction is to investigate its use as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to understand the mechanism of action of 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid and its effects on various pathways and enzymes.
Synthesis Methods
5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid can be synthesized through the reaction of ethyl acetoacetate with methyl isocyanate in the presence of a base catalyst. The reaction yields 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid as a white crystalline solid with a melting point of 128-130°C. The purity of 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid has been evaluated for its anti-inflammatory, antitumor, and antimicrobial activities. In material science, 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid has been used as a starting material for the synthesis of various heterocyclic compounds.
properties
CAS RN |
113366-75-9 |
|---|---|
Product Name |
5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid |
Molecular Formula |
C7H9NO3 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
5-ethyl-2-methyl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C7H9NO3/c1-3-5-6(7(9)10)8-4(2)11-5/h3H2,1-2H3,(H,9,10) |
InChI Key |
TZRPDSHXBMYJNA-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=C(O1)C)C(=O)O |
Canonical SMILES |
CCC1=C(N=C(O1)C)C(=O)O |
synonyms |
4-Oxazolecarboxylicacid,5-ethyl-2-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3S,8R,9S,10R,13R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B56610.png)
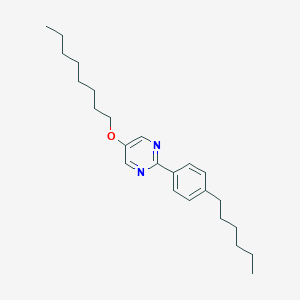
![1-[(3S,8R,9S,10R,13S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B56616.png)



